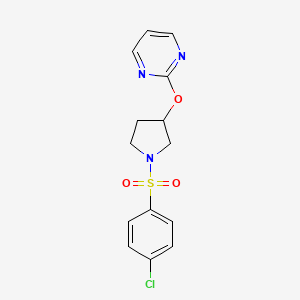![molecular formula C20H14N4O5S B2802206 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide CAS No. 946238-66-0](/img/structure/B2802206.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a Schiff base, which are typically formed from the reaction of an amine with a carbonyl compound . Schiff bases are known for their wide range of applications, including their use as anion sensors and DNA-binding agents .
Molecular Structure Analysis
The molecular structure of this compound could not be found in the available resources .Chemical Reactions Analysis
Schiff bases, such as this compound, have been reported to have anion sensor properties and can be used to detect CN− .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound could not be found in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into compounds structurally related to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide has shown potential antimicrobial applications. For instance, derivatives of benzothiazole and thiadiazole, which share core structural similarities with the compound , have been synthesized and evaluated for their antimicrobial effectiveness. These compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species, indicating their potential as templates for developing new antimicrobial agents (Liaras et al., 2011), (Patel et al., 2011).
Anti-cancer Activity
Compounds structurally related to this compound have also been investigated for their anti-cancer properties. Studies on similar molecules have revealed their ability to regulate cell cycle and apoptosis, particularly by activating p53 via mitochondrial-dependent pathways, which is crucial for the control of cell proliferation and apoptosis. Such findings suggest these compounds' potential as cancer therapeutics (Kumbhare et al., 2014).
Catalytic Applications
Furthermore, derivatives of the target compound have been studied for their catalytic properties. For example, molybdenum(VI) complexes with ligands structurally related to this compound have been encapsulated in zeolite Y, showing efficient and reusable catalytic behavior in the oxidation of primary alcohols and hydrocarbons. This highlights the potential of such compounds in the development of heterogeneous catalysts for industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Chemical Sensing
Compounds with benzothiazole cores have been synthesized and demonstrated as effective chemical sensors, particularly for detecting cyanide in aqueous media. This showcases another fascinating application of molecules related to this compound, where their structural features enable selective and sensitive detection of specific analytes (Elsafy et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-28-14-7-9-16-17(11-14)30-20(22-16)23(19(25)13-5-3-2-4-6-13)21-12-15-8-10-18(29-15)24(26)27/h2-12H,1H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMDNWUJPFFOE-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

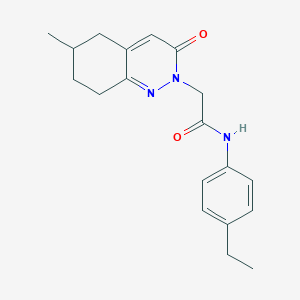
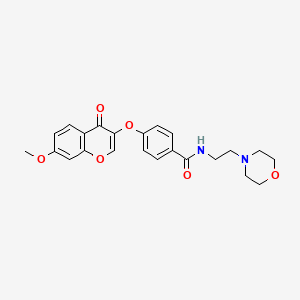
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)

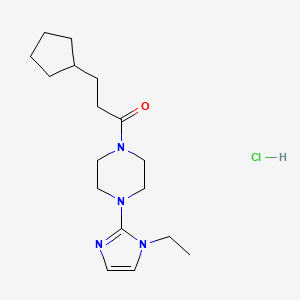


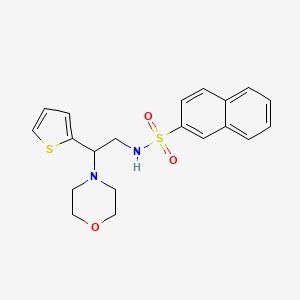
![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)
